molecular formula C20H18FN3O B1450930 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031970-76-9

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B1450930
CAS No.: 1031970-76-9
M. Wt: 335.4 g/mol
InChI Key: WCGYQKDWCJVWRS-UHFFFAOYSA-N
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Description

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzyl bromide to form an intermediate, which is then reacted with 4-fluorobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as

Biological Activity

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrido[3,4-d]pyrimidine core with various substituents, positions it favorably for diverse pharmacological applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H18FN3O\text{C}_{20}\text{H}_{18}\text{FN}_3\text{O}

Key Structural Features:

  • Core Structure: Pyrido[3,4-d]pyrimidine
  • Substituents: Benzyl and 4-fluorophenyl groups

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Properties: Preliminary studies suggest potential efficacy as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer progression .
  • Antioxidant Activity: The compound has shown significant antioxidant properties, potentially mitigating oxidative stress in biological systems .
  • Enzyme Interaction: It plays a significant role in biochemical reactions by interacting with various enzymes .

The biological effects of this compound are largely attributed to its interactions with specific proteins and enzymes within the body. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) indicated that modifications to the benzyl and fluorophenyl groups could enhance its anticancer efficacy .
  • Antioxidant Activity:
    • Research demonstrated that this compound exhibited high interaction with DPPH radicals (64.5–81% inhibition after 20 minutes), suggesting potent antioxidant capabilities .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntioxidantSignificant DPPH radical scavenging
Enzyme InteractionModulation of enzyme activity

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one exhibits promising antitumor effects . Preliminary investigations suggest that it can suppress undesirable cell proliferation by interacting with specific molecular targets involved in cancer progression. This property positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities against various pathogens. Its structural features allow it to interact with microbial targets effectively. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

Case Study 1: Antitumor Mechanism

In a study focusing on the antitumor mechanisms of this compound:

  • Objective : To evaluate the compound's ability to inhibit cancer cell lines.
  • Methodology : Various concentrations of the compound were tested on human cancer cell lines.
  • Findings : The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed its antimicrobial efficacy:

  • Objective : To determine the effectiveness against common bacterial strains.
  • Methodology : Disc diffusion method was employed to test against Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited notable inhibitory zones compared to control groups, indicating strong antimicrobial potential.

Summary of Applications

Application AreaDetails
Antitumor ActivitySuppresses cell proliferation; induces apoptosis in cancer cells.
Antimicrobial PropertiesEffective against bacteria and fungi; potential for antibiotic development.

Properties

IUPAC Name

7-benzyl-2-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-8-6-15(7-9-16)19-22-18-13-24(11-10-17(18)20(25)23-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGYQKDWCJVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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